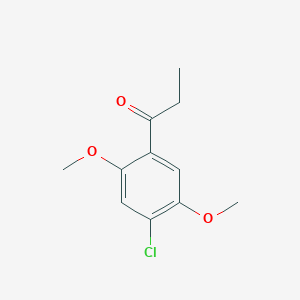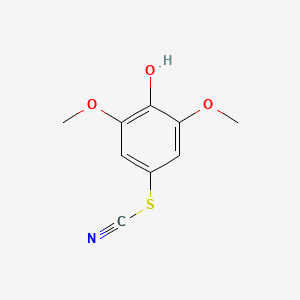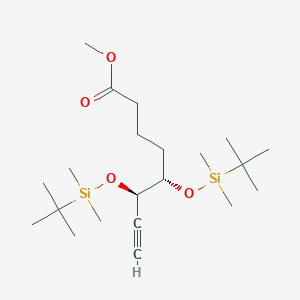
Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate is a complex organic compound characterized by its unique structure, which includes tert-butyldimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate involves its interaction with various molecular targets. The tert-butyldimethylsilyl groups protect the hydroxyl functionalities, allowing selective reactions at other sites. This protection-deprotection strategy is crucial in multi-step organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)hex-7-ynoate
- Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)dec-7-ynoate
Uniqueness
Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate is unique due to its specific chain length and the presence of two tert-butyldimethylsilyl-protected hydroxyl groups. This makes it particularly useful in selective synthetic applications where protection of hydroxyl groups is necessary.
Propiedades
Fórmula molecular |
C21H42O4Si2 |
|---|---|
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
methyl (5S,6R)-5,6-bis[[tert-butyl(dimethyl)silyl]oxy]oct-7-ynoate |
InChI |
InChI=1S/C21H42O4Si2/c1-13-17(24-26(9,10)20(2,3)4)18(15-14-16-19(22)23-8)25-27(11,12)21(5,6)7/h1,17-18H,14-16H2,2-12H3/t17-,18+/m1/s1 |
Clave InChI |
QAKWDRUHDGVLPY-MSOLQXFVSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H](CCCC(=O)OC)[C@@H](C#C)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(CCCC(=O)OC)C(C#C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12820170.png)
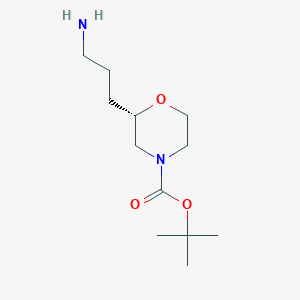

![5-propionyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820200.png)
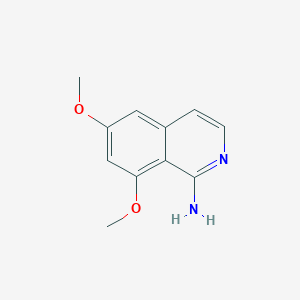
![Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)
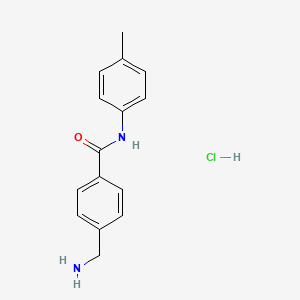
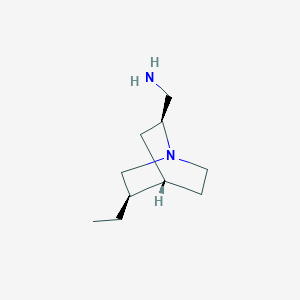
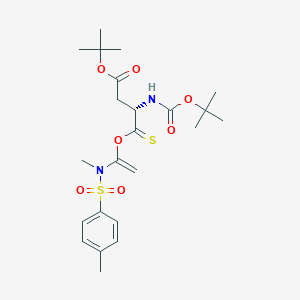
![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)

